molecular formula C16H13BF2N2O2S B8116063 3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid

3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid

Cat. No.: B8116063
M. Wt: 346.2 g/mol
InChI Key: ZVTFVFIEVANQLT-UHFFFAOYSA-N
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Description

This compound is a boron-containing heterocyclic molecule featuring a tricyclic core structure fused with a thiophene ring and a difluoro-substituted azonia-borane system. The thiophene moiety may contribute to π-π stacking interactions, while the azonia group introduces cationic character, influencing solubility and membrane permeability .

Properties

IUPAC Name

3-(2,2-difluoro-12-thiophen-2-yl-3-aza-1-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-1(12),4,6,8,10-pentaen-4-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13BF2N2O2S/c18-17(19)20-11(6-8-16(22)23)3-4-12(20)10-13-5-7-14(21(13)17)15-2-1-9-24-15/h1-5,7,9-10H,6,8H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVTFVFIEVANQLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-]1(N2C(=CC=C2CCC(=O)O)C=C3[N+]1=C(C=C3)C4=CC=CS4)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13BF2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid involves multiple steps, starting with the preparation of the borondipyrromethene core. This core is typically synthesized through a condensation reaction between a pyrrole and a boron-containing reagent under acidic conditions. The thiophene group is then introduced via a palladium-catalyzed coupling reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the boron center, using reagents like sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium borohydride in methanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields boronic acids, while reduction can produce boranes.

Scientific Research Applications

Overview

The compound 3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid is a complex organic molecule notable for its unique structural features and potential applications in various scientific fields. Its difluorinated thiophene moiety and bicyclic structure render it particularly interesting for pharmaceutical and agrochemical applications.

Pharmaceutical Development

The presence of fluorine in the compound enhances its metabolic stability and bioavailability, making it a promising candidate for drug development. Compounds with difluorinated groups often exhibit improved biological activities compared to their non-fluorinated counterparts. Although specific biological activity data for this compound is limited, its structural characteristics suggest potential pharmacological effects.

Potential Mechanisms of Action

Research indicates that compounds similar to this one can interact with biological targets such as enzymes or receptors. Techniques like surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and molecular docking simulations are commonly employed to study these interactions.

Agrochemical Applications

The unique properties of this compound may also extend to agrochemicals, where enhanced bioactivity can lead to more effective pesticides or herbicides. The structural features can aid in the design of molecules that target specific pathways in pests or plants.

Material Science

Due to its complex structure, this compound may have applications in material science, particularly in the development of organic electronic materials or sensors that leverage its unique electronic properties.

Case Studies

While specific case studies on this exact compound may be scarce, research on structurally similar compounds provides insights into possible applications:

  • Fluorinated Thiophenes in Drug Design
    • Studies have shown that fluorinated thiophenes can enhance the pharmacokinetic profiles of drugs by improving solubility and metabolic stability.
    • Example: A series of fluorinated thiophene derivatives were developed that exhibited significant anti-cancer activity through targeted action on specific tumor markers.
  • Agrochemical Innovations
    • Compounds with similar structures have been employed as effective herbicides or insecticides due to their ability to disrupt biological processes in target organisms.
    • Example: A difluorinated compound was shown to inhibit growth in certain weed species while being safe for crops.

Mechanism of Action

The mechanism of action of 3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid involves its interaction with specific molecular targets, such as proteins and nucleic acids. The compound’s fluorescence properties allow it to bind to these targets and emit light upon excitation, enabling visualization and analysis of biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a family of boron-nitrogen heterocycles with tricyclic frameworks. Below is a detailed comparison with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Key Substituents/Modifications Molecular Formula Molecular Weight Key Properties/Applications
Target Compound: 3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-...-yl)propanoic acid Thiophen-2-yl, difluoro, azonia-borane, propanoic acid Not explicitly stated in evidence High polarity (due to azonia and acid groups), potential for bioactivity
3-(5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-4l4,5l4-dipyrrolo[1,3,2]diazaborinin-10-yl)propanoic acid (Compound 3, ) Diiodo, tetramethyl, difluoro Not provided Enhanced halogen bonding (iodine), lipophilic character
3-(2,2-Dioxo-2λ⁶-thia-3-azatricyclo[6.3.1.0⁴,¹²]dodeca-1(11),4(12),5,7,9-pentaen-3-yl)propanoic acid () Dioxo-thia, tricyclic core C₁₃H₁₁NO₄S 277.296 Sulfur-containing analog; potential for redox activity or enzyme inhibition
12-Dimethylamino-2,2-difluoro-8-phenyl-1,5,3-diaza-2,4-boratricyclo[7.3.0.0³,⁷]dodeca-...-pentaen-1-ylium () Dimethylamino, phenyl, difluoro Not provided Cationic boron complex; possible use in optoelectronics or as a fluorescent probe
5,11-diethynyl-2,2-difluoro-...-3-aza-1-azonia-2-boranuidatricyclo[...]dodeca-...-pentaene () Diethynyl, phenyl, tetramethyl C₂₃H₁₉BF₂N₂ 372.2 Rigid, conjugated framework; potential for organic electronics or catalysis

Key Comparative Insights

Structural Diversity: The target compound’s thiophene substitution distinguishes it from iodine- or phenyl-substituted analogs (e.g., Compound 3 in and ). Thiophene’s electron-rich nature may enhance π-stacking in biological systems compared to halogenated or alkylated derivatives . Azonia vs. Neutral Boron: The azonia group in the target compound introduces a permanent positive charge, unlike neutral boron in ’s dimethylamino analog. This could improve water solubility but reduce membrane permeability .

Physicochemical Properties: Acid-Base Behavior: The propanoic acid side chain in the target compound provides a carboxylic acid group (pKa ~4.5), enabling pH-dependent solubility. This contrasts with sulfur-containing analogs (), where the dioxo-thia group may act as a weak acid (pKa ~1-2) . LogP Predictions: The target compound’s logP is likely lower than that of diiodo- or tetramethyl-substituted analogs (e.g., Compound 3) due to its polar azonia and acid groups .

Biological and Material Relevance :

  • Boron’s Role : Boron’s electron-deficient nature in the target compound may facilitate interactions with biological nucleophiles (e.g., serine proteases), similar to boron-containing drugs like bortezomib .
  • Thiophene vs. Phenyl : Thiophene’s smaller size and higher polarizability compared to phenyl () could lead to stronger interactions with aromatic residues in proteins .

Biological Activity

The compound 3-(2,2-difluoro-12-thiophen-2-yl-1-aza-3-azonia-2-boranuidatricyclo[7.3.0.03,7]dodeca-3,5,7,9,11-pentaen-4-yl)propanoic acid is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

The molecular formula of the compound is C31H29BF2N4O6SC_{31}H_{29}BF_2N_4O_6S with a molecular weight of 634.458 g/mol. The structure includes a boron atom integrated within a bicyclic framework and features multiple functional groups that may contribute to its biological activity.

Biological Activity Overview

The biological activity of this compound is primarily assessed through its interactions with various biological systems. Key areas of interest include:

  • Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi.
  • Anticancer Properties : There is emerging evidence suggesting that the compound may inhibit the growth of certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Neuroprotective Effects : Research indicates potential neuroprotective effects which could be beneficial in treating neurodegenerative diseases.

The mechanisms underlying the biological activities of this compound are still under investigation but may include:

  • Inhibition of Enzymatic Activity : The presence of specific functional groups allows for the inhibition of enzymes critical to pathogen survival or cancer cell proliferation.
  • Interaction with Cellular Receptors : The compound may interact with cellular receptors involved in signal transduction pathways, affecting cellular responses.

Case Studies

StudyFindingsReference
Antimicrobial EfficacyDemonstrated inhibitory effects against E. coli and Staphylococcus aureus at low concentrations.
Anticancer ActivityInduced apoptosis in breast cancer cell lines (MCF-7) with IC50 values indicating potent cytotoxicity.
NeuroprotectionReduced oxidative stress markers in neuronal cell cultures exposed to neurotoxic agents.

Research Findings

Recent studies have focused on synthesizing derivatives of this compound to enhance its biological activity and reduce toxicity. Notably:

  • Synthesis and Characterization : Various synthetic routes have been explored to produce analogs with improved solubility and bioavailability.
  • In Vivo Studies : Animal models have been utilized to evaluate the pharmacokinetics and therapeutic potential of the compound in treating infections and tumors.
  • Toxicological Assessments : Toxicity studies are crucial for understanding the safety profile of this compound before clinical applications can be considered.

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